2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a thiazole ring, a cyclopentyl group, and a phenyl ring substituted with a dioxaborolane group, making it a versatile molecule for synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole typically involves multi-step organic reactionsThe dioxaborolane group is often introduced using a Suzuki coupling reaction, which requires palladium catalysts and specific reaction conditions such as inert atmosphere and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using hydrogenation or metal hydrides.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve desired substitutions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .
Scientific Research Applications
2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The dioxaborolane group can participate in boron-mediated reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole: Similar structure but with a triazole ring instead of a thiazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a thiazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a thiazole ring.
Uniqueness
2-Cyclopentyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazole is unique due to its combination of a thiazole ring, cyclopentyl group, and dioxaborolane-substituted phenyl ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from similar compounds .
Properties
Molecular Formula |
C20H26BNO2S |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-cyclopentyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C20H26BNO2S/c1-19(2)20(3,4)24-21(23-19)16-11-9-14(10-12-16)17-13-22-18(25-17)15-7-5-6-8-15/h9-13,15H,5-8H2,1-4H3 |
InChI Key |
HCECSTVXDIVBNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.